REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3](B(O)O)[CH:2]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:21]1[CH:30]=[CH:29][C:28]2[N:27]=[CH:26][C:25]3[N:31]([CH3:46])[C:32](=[O:45])[N:33]([C:34]4[CH:39]=[CH:38][C:37]([C:40]([CH3:44])([CH3:43])[C:41]#[N:42])=[CH:36][CH:35]=4)[C:24]=3[C:23]=2[CH:22]=1>CN(C=O)C.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:44][C:40]([C:37]1[CH:36]=[CH:35][C:34]([N:33]2[C:24]3[C:23]4[CH:22]=[C:21]([C:3]5[CH:2]=[N:1][C:10]6[C:5]([CH:4]=5)=[CH:6][CH:7]=[CH:8][CH:9]=6)[CH:30]=[CH:29][C:28]=4[N:27]=[CH:26][C:25]=3[N:31]([CH3:46])[C:32]2=[O:45])=[CH:39][CH:38]=1)([CH3:43])[C:41]#[N:42] |f:1.2.3,^1:57,71|
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)B(O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C3=CC=C(C=C3)C(C#N)(C)C)=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
bis(triphenylphosphine)palladium
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 h. at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the mixture is quenched with sat. aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(C)C1=CC=C(C=C1)N1C(N(C=2C=NC=3C=CC(=CC3C21)C=2C=NC1=CC=CC=C1C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3](B(O)O)[CH:2]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:21]1[CH:30]=[CH:29][C:28]2[N:27]=[CH:26][C:25]3[N:31]([CH3:46])[C:32](=[O:45])[N:33]([C:34]4[CH:39]=[CH:38][C:37]([C:40]([CH3:44])([CH3:43])[C:41]#[N:42])=[CH:36][CH:35]=4)[C:24]=3[C:23]=2[CH:22]=1>CN(C=O)C.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:44][C:40]([C:37]1[CH:36]=[CH:35][C:34]([N:33]2[C:24]3[C:23]4[CH:22]=[C:21]([C:3]5[CH:2]=[N:1][C:10]6[C:5]([CH:4]=5)=[CH:6][CH:7]=[CH:8][CH:9]=6)[CH:30]=[CH:29][C:28]=4[N:27]=[CH:26][C:25]=3[N:31]([CH3:46])[C:32]2=[O:45])=[CH:39][CH:38]=1)([CH3:43])[C:41]#[N:42] |f:1.2.3,^1:57,71|
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)B(O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C3=CC=C(C=C3)C(C#N)(C)C)=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
bis(triphenylphosphine)palladium
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 h. at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the mixture is quenched with sat. aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(C)C1=CC=C(C=C1)N1C(N(C=2C=NC=3C=CC(=CC3C21)C=2C=NC1=CC=CC=C1C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |